2Abz-GLQRALEI-Lys(Dnp)-NH2

Complement System Protease Substrate C1s Activity

For precise C1s protease assay development, choose 2Abz-GLQRALEI-Lys(Dnp)-NH2. Its unique GLQRALEI core sequence is the exact P4-P4' mimic of complement C4, ensuring unparalleled substrate specificity and relevant kinetic data (Km/kcat) compared to generic FRET alternatives. Utilizing the robust 2Abz/Dnp pair (Ex/Em 320/420 nm), this IQF substrate is validated for HTS inhibitor screening and real-time kinetic studies. Ensure reproducible, biologically meaningful results—select the substrate engineered for C1s target engagement.

Molecular Formula C58H90N18O17
Molecular Weight 1311.4 g/mol
Cat. No. B12396287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2Abz-GLQRALEI-Lys(Dnp)-NH2
Molecular FormulaC58H90N18O17
Molecular Weight1311.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C2=CC=CC=C2N
InChIInChI=1S/C58H90N18O17/c1-8-32(6)48(57(89)69-38(49(61)81)16-11-12-24-64-37-19-18-34(75(90)91)28-44(37)76(92)93)74-54(86)41(21-23-47(79)80)72-56(88)43(27-31(4)5)73-50(82)33(7)67-52(84)39(17-13-25-65-58(62)63)70-53(85)40(20-22-45(60)77)71-55(87)42(26-30(2)3)68-46(78)29-66-51(83)35-14-9-10-15-36(35)59/h9-10,14-15,18-19,28,30-33,38-43,48,64H,8,11-13,16-17,20-27,29,59H2,1-7H3,(H2,60,77)(H2,61,81)(H,66,83)(H,67,84)(H,68,78)(H,69,89)(H,70,85)(H,71,87)(H,72,88)(H,73,82)(H,74,86)(H,79,80)(H4,62,63,65)/t32-,33-,38-,39-,40-,41-,42-,43-,48-/m0/s1
InChIKeyKNFNEPQMGMLOGG-UZNCOIKLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 2.12 usd / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2Abz-GLQRALEI-Lys(Dnp)-NH2: Key Specifications for a Complement C1s FRET Peptide Substrate


2Abz-GLQRALEI-Lys(Dnp)-NH2 is a synthetic, internally quenched fluorescent (IQF) peptide substrate designed for the quantitative measurement of protease activity . It employs the 2-Aminobenzoyl (2Abz) / 2,4-Dinitrophenyl (Dnp) FRET pair, a system recognized for its high synthetic success rate and utility in high-throughput screening of peptidase specificity [1]. Its core amino acid sequence, GLQRALEI, is derived from the P4-P4' region of the physiological substrate complement C4, making it a targeted tool for studying the complement protease C1s [2]. The peptide is characterized by a molecular formula of C58H90N18O17 and a molecular weight of 1311.45 Da [3].

Why 2Abz-GLQRALEI-Lys(Dnp)-NH2 Cannot Be Replaced by Another 'FRET Peptide'


Direct substitution of 2Abz-GLQRALEI-Lys(Dnp)-NH2 with another commercial FRET substrate, even one utilizing the same Abz/Dnp reporter system, is not scientifically valid. While the Abz/Dnp pair offers a robust and reliable signal, the enzymatic specificity and kinetic behavior of a protease assay are dictated entirely by the amino acid sequence flanking the scissile bond [1]. This compound's GLQRALEI sequence is a direct mimic of the complement C4 P4-P4' cleavage site, conferring specific recognition by the C1s protease [2]. A different peptide sequence will likely exhibit vastly different binding affinities (Km) and turnover rates (kcat), potentially leading to false negatives, inaccurate activity measurements, or a complete failure to monitor the intended protease. Selecting a generic alternative compromises experimental reproducibility and the biological relevance of the data [3].

Quantitative Differentiation of 2Abz-GLQRALEI-Lys(Dnp)-NH2: Head-to-Head Comparison vs. Closest Analogs


Sequence Specificity: C4 Mimic (2Abz-GLQRALEI-Lys(Dnp)-NH2) vs. C2 Mimic (2Abz-SLGRKIQIK(Dnp)-NH2) for C1s Activity

The primary differentiation between 2Abz-GLQRALEI-Lys(Dnp)-NH2 and the closely related alternative 2Abz-SLGRKIQIK(Dnp)-NH2 lies in the peptide sequence origin. 2Abz-GLQRALEI-Lys(Dnp)-NH2 is explicitly annotated as representing the P4-P4' sequence of complement C4 [1], while the alternative is derived from complement C2 [2]. Both are substrates for C1s, but this distinction is critical for researchers investigating the differential cleavage kinetics of C1s on its natural substrates, C4 and C2, which are foundational to understanding the classical complement pathway. This direct sequence-to-protein mapping provides a specific, hypothesis-driven tool not offered by the alternative.

Complement System Protease Substrate C1s Activity

Reporter System Performance: Abz/Dnp Pair Compared to Alternative FRET Pairs

While the specific kinetic parameters (Km, kcat) for 2Abz-GLQRALEI-Lys(Dnp)-NH2 are not publicly documented, a class-level inference can be made regarding the choice of its Abz/Dnp FRET pair. Vendor technical notes indicate that among common FRET pairs for peptides, the Abz/Dnp system has the highest success rate in peptide synthesis [1]. This is a practical advantage over other pairs like EDANS/Dabcyl or Mca/Dnp, as it can lead to higher synthesis yields, improved purity, and potentially lower procurement costs. This inherent manufacturability reduces the risk of project delays and batch-to-batch variability.

FRET Assay Peptide Synthesis Fluorescent Reporter

Signal-to-Noise Advantage of Intact Quenched Substrate vs. Unquenched Calibration Peptides

A key performance advantage of 2Abz-GLQRALEI-Lys(Dnp)-NH2 as an internally quenched fluorescent (IQF) substrate is its intrinsic low background fluorescence compared to using separate fluorophore-labeled and quencher-labeled peptides. In the intact substrate, the Abz fluorescence is efficiently quenched by the Dnp group via FRET, resulting in a very low baseline signal. Upon enzymatic cleavage, the separation of Abz and Dnp produces a large, quantifiable increase in fluorescence. While a direct quantitative comparison for this exact sequence is not available, the general principle is that IQF substrates offer superior signal-to-noise ratios over single-labeled substrates, enabling more sensitive and accurate kinetic measurements [1].

Fluorescent Assay Assay Optimization Signal Quantitation

Validated Use Cases for 2Abz-GLQRALEI-Lys(Dnp)-NH2 in Complement Research


Quantifying C1s Activity in Purified Enzyme Systems

This compound is the appropriate substrate for in vitro assays designed to quantify the enzymatic activity of purified, active C1s protease. Its sequence, derived from complement C4, provides a biologically relevant model for studying the initial steps of the classical complement pathway . Researchers can monitor the real-time increase in fluorescence (Ex/Em: 320 nm/420 nm) upon cleavage to determine kinetic parameters such as Km and Vmax.

Screening for C1s Inhibitors

The robust and reliable FRET signal generated by the Abz/Dnp pair makes this substrate suitable for high-throughput screening (HTS) campaigns aimed at identifying small molecule inhibitors of C1s . Its C4-derived sequence ensures that hits from such a screen are relevant to the protease's physiological function, increasing the likelihood of identifying therapeutically meaningful compounds.

Comparing C1s Specificity for C4 vs. C2 Sequences

For detailed enzymology studies, this substrate (C4 mimic) can be used in parallel with the C2-derived substrate (2Abz-SLGRKIQIK(Dnp)-NH2) to directly compare the catalytic efficiency and substrate preference of C1s for its two natural targets [1]. Such head-to-head experiments are essential for a complete biochemical understanding of the complement cascade.

Technical Documentation Hub

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